2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClO3S. It is a clear, pale liquid with a molecular weight of 255.11 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Electrophilic aromatic substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, nucleophiles such as amines, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions can modify the activity of enzymes and proteins, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride include:
2-Chloroethanesulfonyl chloride: A related compound with similar reactivity but lacking the aromatic ring.
4-(4-Chlorophenyl)sulfonylbenzoic acid: A compound with a similar sulfonyl chloride group but different structural features.
Uniqueness
This compound is unique due to its combination of an aromatic ring and a sulfonyl chloride group, providing a distinct reactivity profile. This makes it particularly valuable in the synthesis of complex organic molecules and in studies involving enzyme inhibition and protein modification .
Biological Activity
The compound appears as a solid powder and is typically stored under dry and dark conditions at temperatures around -20°C to maintain stability. Its reactivity stems from the sulfonyl chloride functionality, which can undergo various nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.
Biological Activity
Although direct studies on the biological activity of 2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride are scarce, related compounds containing chlorophenoxy groups have been investigated for their pharmacological effects. The following properties are noteworthy:
- Antibacterial Activity : Similar chlorophenoxy compounds have shown significant antibacterial effects against various strains of bacteria.
- Antifungal Activity : Some analogs exhibit antifungal properties, suggesting that this compound may also have similar capabilities.
Comparative Analysis
To better understand the potential applications and biological activities of this compound, we can compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride | C9H11ClO3S | Contains a methoxy group; used in similar applications but may show different activity. |
2-Chloroethanesulfonyl chloride | C2H4Cl2O2S | A simpler structure lacking the phenoxy group; primarily for simpler synthetic applications. |
2-(4-Fluorophenoxy)ethane-1-sulfonyl chloride | C8H8ClFO2S | Contains a fluorine atom; may exhibit different reactivity and biological properties compared to the chlorinated version. |
Case Studies
Research into related compounds has provided insights into their biological activities:
- Antibacterial Studies : A study on chlorophenoxy derivatives indicated that modifications to the chlorophenoxy group could enhance antibacterial efficacy against Gram-positive bacteria.
- Antifungal Studies : Research has shown that certain phenoxyacetic acid derivatives possess antifungal properties, which may translate to similar activities in sulfonyl chloride derivatives.
Properties
Molecular Formula |
C8H8Cl2O3S |
---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c9-7-1-3-8(4-2-7)13-5-6-14(10,11)12/h1-4H,5-6H2 |
InChI Key |
BGXXHKOFIASEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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